

# Application Notes and Protocols for VPC-18005 in a Zebrafish Xenograft Model

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## Compound of Interest

Compound Name: VPC-18005

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## Abstract

These application notes provide a comprehensive protocol for utilizing **VPC-18005**, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in a zebrafish xenograft model to study cancer metastasis. **VPC-18005** directly interacts with the ERG-ETS domain, disrupting its binding to DNA and subsequently inhibiting ERG-induced transcription.[1][2][3] This protocol offers a detailed methodology for establishing a zebrafish xenograft model with ERG-overexpressing cancer cells and evaluating the anti-metastatic potential of **VPC-18005**. The transparent nature of zebrafish embryos allows for real-time visualization and quantification of tumor cell dissemination, making it a powerful in vivo platform for drug screening and mechanistic studies.[4][5]

## Introduction

The fusion of the TMPRSS2 gene to the ERG gene is a frequent event in prostate cancer, leading to the aberrant overexpression of the ERG transcription factor.[6][7] ERG overexpression is implicated in tumor progression, invasion, and metastasis through the transcriptional regulation of downstream target genes.[6][7] **VPC-18005** has been identified as a potent antagonist of ERG, specifically inhibiting its transcriptional activity and reducing the migratory and invasive properties of cancer cells.[1][3][7] Zebrafish xenograft models have emerged as a rapid and cost-effective in vivo system for cancer research, offering advantages such as high fecundity, optical clarity for imaging, and a developing immune system that does

not reject human cells in early stages.[4][5] This document outlines a detailed protocol for assessing the efficacy of **VPC-18005** in inhibiting cancer cell metastasis in a zebrafish xenograft model.

## Data Presentation

Table 1: In Vivo Efficacy of **VPC-18005** in Zebrafish Xenograft Model

Treatment Group	Concentration (μM)	Reduction in Cancer Cell Dissemination (%)	Reference
VPC-18005	1	20 - 30	[2]
VPC-18005	10	20 - 30	[2]
Vehicle Control (DMSO)	-	0	[1]

Table 2: In Vitro Activity of **VPC-18005**

Cell Line	Assay	IC50 (μM)	Reference
PNT1B-ERG	pETS-luc Reporter Activity	3	[8]
VCaP	pETS-luc Reporter Activity	6	[8]

## Experimental Protocols

### Preparation of **VPC-18005** Stock Solution

- Dissolve **VPC-18005** in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

- For working solutions, dilute the stock solution in E3 medium (see recipe below) to the desired final concentrations (e.g., 1  $\mu$ M and 10  $\mu$ M). The final DMSO concentration in the zebrafish water should not exceed 0.1%.

## Zebrafish Husbandry and Embryo Collection

- Maintain adult zebrafish (e.g., Casper strain, which lacks pigmentation for clearer imaging) on a 14-hour light/10-hour dark cycle at 28.5°C.
- Set up breeding pairs in mating cages the evening before embryo collection.
- Collect freshly fertilized eggs the next morning and transfer them to a petri dish containing E3 medium.
- Incubate embryos at 28.5°C.

### E3 Medium Recipe (1L):

- 5 mM NaCl
- 0.17 mM KCl
- 0.33 mM CaCl<sub>2</sub>
- 0.33 mM MgSO<sub>4</sub>
- Add Methylene Blue (optional, to prevent fungal growth)

## Cancer Cell Preparation and Labeling

- Culture ERG-overexpressing prostate cancer cells (e.g., VCaP or engineered PNT1B-ERG) under standard conditions.
- For visualization, label the cancer cells with a fluorescent dye (e.g., CM-Dil) according to the manufacturer's protocol.
- Harvest the cells and resuspend them in a sterile, phenol red-free culture medium or PBS at a concentration of  $5 \times 10^7$  cells/mL.

## Microinjection of Cancer Cells into Zebrafish Embryos

- At 48 hours post-fertilization (hpf), dechorionate the zebrafish embryos.
- Anesthetize the embryos using 0.02% tricaine solution.
- Align the anesthetized embryos on an agarose injection plate.
- Using a microinjection system, inject approximately 2 nL of the cell suspension (around 100 cells) into the perivitelline space of each embryo.
- After injection, transfer the embryos to a fresh petri dish with E3 medium and allow them to recover.

## VPC-18005 Treatment and Incubation

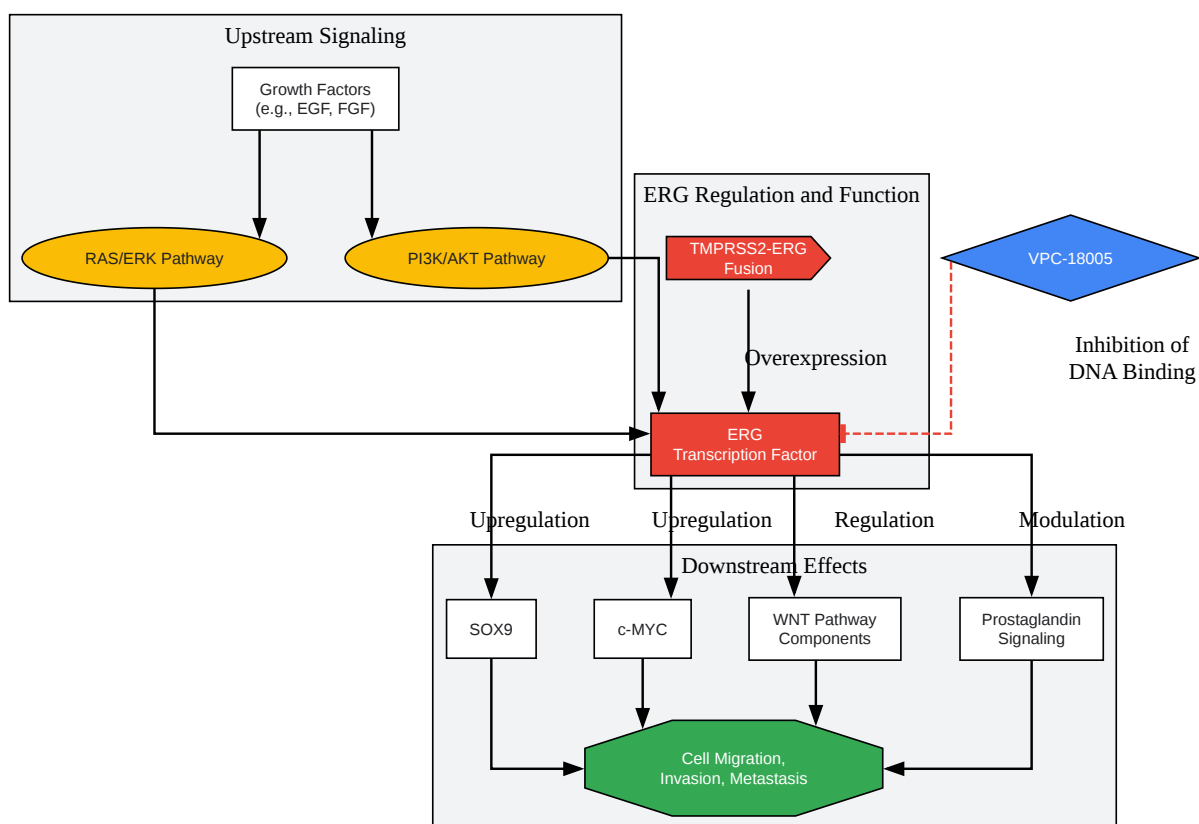
- At 1-day post-injection (dpi), screen the embryos for successful engraftment and select healthy individuals for the experiment.
- Randomly distribute the selected embryos into petri dishes containing either E3 medium with the desired concentration of **VPC-18005** (1  $\mu$ M or 10  $\mu$ M) or E3 medium with a corresponding concentration of DMSO (vehicle control).
- Incubate the embryos at a compromised temperature of 34°C, which supports the growth of human cells without being lethal to the zebrafish embryos.[5]
- Refresh the treatment medium daily for 5 days.[1]

## Imaging and Quantification of Metastasis

- At desired time points (e.g., daily from 1 dpi to 5 dpi), anesthetize the embryos.
- Mount the embryos in a low-melting-point agarose on a glass-bottom dish for imaging.
- Use a fluorescence microscope to capture images of the entire embryo.
- Quantify metastasis by counting the number of disseminated cancer cells or measuring the total area of fluorescence outside the primary tumor site.

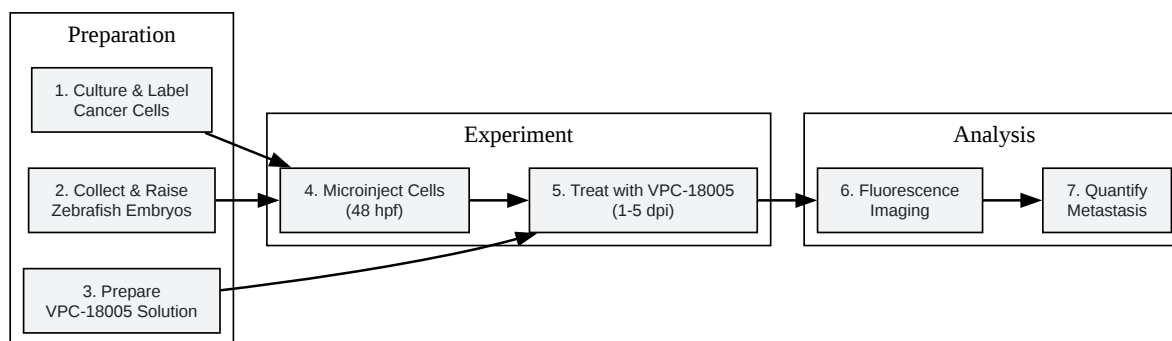
- Statistical analysis (e.g., Chi-square test) can be used to compare the occurrence of metastasis between treatment groups.[1]

## Mandatory Visualization



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Caption: Signaling pathway of ERG-mediated metastasis and the inhibitory action of **VPC-18005**.



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Caption: Experimental workflow for testing **VPC-18005** in a zebrafish xenograft model.

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